molecular formula C26H23Cl2I2N7O B11692923 N'-benzyl-6-[(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine

N'-benzyl-6-[(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11692923
M. Wt: 774.2 g/mol
InChI Key: QJPXBKWIPJDXEG-LPEPFOFCSA-N
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Description

N’-benzyl-6-[(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine: is a complex organic compound characterized by its unique structure, which includes benzyl, dichlorobenzyl, and diiodobenzylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-benzyl-6-[(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzyl and dichlorobenzyl intermediates, followed by their coupling with the triazine core under specific reaction conditions. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various catalysts to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions: N’-benzyl-6-[(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include benzylic alcohols, carboxylic acids, and substituted benzyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biological research, the compound’s potential as a biochemical probe is being investigated. Its ability to interact with specific molecular targets makes it a valuable tool for studying cellular processes.

Medicine: In medicine, the compound is being explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological pathways, making it a candidate for drug development.

Industry: In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which N’-benzyl-6-[(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine exerts its effects involves its interaction with specific molecular targets. The compound’s benzyl and dichlorobenzyl groups allow it to bind to particular enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, N’-benzyl-6-[(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine stands out due to its unique combination of benzyl, dichlorobenzyl, and diiodobenzylidene groups. This unique structure imparts specific reactivity and binding properties, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C26H23Cl2I2N7O

Molecular Weight

774.2 g/mol

IUPAC Name

6-N-benzyl-4-N-[(Z)-[2-[(2,4-dichlorophenyl)methoxy]-3,5-diiodophenyl]methylideneamino]-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C26H23Cl2I2N7O/c1-37(2)26-34-24(31-13-16-6-4-3-5-7-16)33-25(35-26)36-32-14-18-10-20(29)12-22(30)23(18)38-15-17-8-9-19(27)11-21(17)28/h3-12,14H,13,15H2,1-2H3,(H2,31,33,34,35,36)/b32-14-

InChI Key

QJPXBKWIPJDXEG-LPEPFOFCSA-N

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N/N=C\C2=C(C(=CC(=C2)I)I)OCC3=C(C=C(C=C3)Cl)Cl)NCC4=CC=CC=C4

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NN=CC2=C(C(=CC(=C2)I)I)OCC3=C(C=C(C=C3)Cl)Cl)NCC4=CC=CC=C4

Origin of Product

United States

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